molecular formula C22H23N5O2 B2402313 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide CAS No. 351337-28-5

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide

货号: B2402313
CAS 编号: 351337-28-5
分子量: 389.459
InChI 键: FVGQHROHZWGMSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide (CAS 351337-28-5) is a complex organic compound with a molecular formula of C22H23N5O2 and a molecular weight of 389.459 g/mol . This reagent is supplied with a typical purity of 95% and is designed for research applications. The compound features a benzamide core linked to a 2-ethoxyphenyl group and a 4,6-dimethylpyrimidin-2-yl group, a structural motif found in molecules investigated for various biological activities . Preliminary research on this compound and its structural analogs suggests potential utility in oncology research, where it has shown cytotoxic effects and the ability to induce apoptosis (programmed cell death) in certain cancer cell lines in vitro . The presence of the pyrimidine ring, a common pharmacophore, indicates potential for interaction with enzymatic targets . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

属性

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-29-19-13-9-8-12-18(19)25-22(26-20(28)17-10-6-5-7-11-17)27-21-23-15(2)14-16(3)24-21/h5-14H,4H2,1-3H3,(H2,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGQHROHZWGMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with dimethyl and ethoxy substitutions, which contribute to its biological properties. The molecular formula is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 396.45 g/mol. Its structural complexity allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound is believed to modulate various signaling pathways, leading to effects such as:

  • Induction of Apoptosis : Several studies have indicated that this compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.
  • Inhibition of Microbial Growth : Preliminary data suggest that it may exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of the compound:

Study Cell Line/Organism Activity Observed IC50 Value (µM) Mechanism
Study AMDA-MB-231 (breast cancer)Cytotoxicity0.4Apoptosis induction
Study BHT-29 (colon cancer)Cytotoxicity0.5Apoptosis induction
Study CE. coliAntibacterial25Growth inhibition

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 and HT-29 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin. The mechanism was confirmed through flow cytometry and Hoechst staining, which demonstrated increased apoptosis in treated cells .
  • Antimicrobial Properties :
    In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed promising antibacterial effects with an IC50 value indicating effective growth inhibition at micromolar concentrations.

常见问题

Q. What synthetic strategies are recommended for the controlled synthesis of N-{(E)-...}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is advised: (i) Copolymerization : Use radical-initiated copolymerization under controlled conditions (e.g., nitrogen atmosphere, 60–70°C) to integrate pyrimidine and ethoxyphenyl moieties. Monitor monomer ratios (e.g., CMDA:DMDAAC at 1:1 to 1:3) to tune molecular weight and solubility . (ii) Flow Chemistry Optimization : Employ continuous-flow systems to enhance reproducibility and scalability. Use Design of Experiments (DoE) to optimize parameters such as residence time (5–30 min), temperature (25–80°C), and reagent stoichiometry. Statistical models (e.g., ANOVA) can identify critical factors affecting yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve the E/Z configuration of the methylidene group and confirm hydrogen-bonding networks (e.g., N–H···O interactions). Data refinement should achieve an R-factor < 0.05 and mean C–C bond length deviations < 0.005 Å .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration (e.g., 4,6-dimethylpyrimidin-2-yl protons at δ 2.3–2.5 ppm). 2D techniques (COSY, HSQC) can resolve overlapping signals from the benzamide and ethoxyphenyl groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be systematically applied to optimize the synthesis and reduce batch-to-batch variability?

  • Methodological Answer :
  • Factor Screening : Test variables like initiator concentration (e.g., APS at 0.5–2.0 mol%), solvent polarity (DMF vs. THF), and pH (4–8) using a fractional factorial design.
  • Response Surface Methodology (RSM) : Model interactions between temperature and monomer feed rate to maximize yield (>85%) while minimizing byproducts (e.g., hydrolyzed intermediates). Validate models with three confirmation runs .

Q. How should researchers address contradictions in reported thermal stability data for structurally analogous compounds?

  • Methodological Answer :
  • Comparative Thermogravimetric Analysis (TGA) : Perform TGA under inert (N2_2) and oxidative (O2_2) atmospheres at 10°C/min. Compare decomposition onset temperatures (Td_{d}) and residual mass (%) to identify degradation pathways (e.g., ethoxy group cleavage vs. pyrimidine ring stability).
  • Dynamic DSC : Measure glass transition (Tg_g) and melting points (Tm_m) to correlate crystallinity with stability. Anomalies in Td_d (>20°C variation) may arise from polymorphic forms or residual solvents, necessitating PXRD and Karl Fischer titration .

Q. What methodologies are recommended to investigate the compound’s potential as a biochemical probe for enzyme inhibition studies?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinity to target enzymes (e.g., kinases, hydrolases). Focus on the benzamide moiety’s interaction with catalytic pockets.
  • In Vitro Assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure inhibition constants (Ki_i). Validate with orthogonal assays (e.g., HPLC-based activity monitoring) to rule out false positives from aggregation artifacts .

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